molecular formula C8H9NO2 B1510008 4-Methoxy-5-methylpicolinaldehyde CAS No. 959617-10-8

4-Methoxy-5-methylpicolinaldehyde

Cat. No. B1510008
CAS RN: 959617-10-8
M. Wt: 151.16 g/mol
InChI Key: NSGGHQIHYPBGDM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Methoxy-5-methylpicolinaldehyde involves the reaction of 4-methoxy-5-methyl-2-aminopyridine with paraformaldehyde and formic acid. The reaction takes place in ethanol at a temperature of 80°C for four hours. The resulting product is purified by recrystallization using ethanol.


Molecular Structure Analysis

The molecular weight of this compound is 151.16 g/mol. The InChI key is NSGGHQIHYPBGDM-UHFFFAOYSA-N.


Physical And Chemical Properties Analysis

This compound is a yellow crystalline powder. It is soluble in organic solvents like methanol, ethanol, and chloroform. The melting point of the compound is 82°C, and its boiling point is 291°C.

Scientific Research Applications

  • Synthesis and Optical Properties of Metal Complexes 4-Methoxy-5-methylpicolinaldehyde has been used in the synthesis of substituted 2-styryl-8-quinolinol, which is then used as a chelating ligand for preparing aluminum and zinc complexes. These complexes exhibit enhanced thermal stability, solubility in organic solvents, and emit blue-green light with photoluminescence, making them significant for optical applications (Barberis & Mikroyannidis, 2006).

  • Asymmetric Synthesis in Organic Chemistry In the field of organic chemistry, this compound has been utilized in the asymmetric aldol reaction of methyl α-isocyanocarboxylates with benzaldehyde or acetaldehyde, catalyzed by chiral ferrocenylphosphine-gold(I) complexes. This process results in the formation of optically active oxazolines, which are crucial intermediates for synthesizing β-hydroxy-α-alkylamino acid methyl esters (Ito et al., 1988).

  • Antimicrobial Activities Research has also shown the synthesis of novel 1,2,4-triazole derivatives starting from various ester ethoxycarbonylhydrazones. One of the steps includes converting these derivatives using 4-methoxybenzaldehyde, leading to the formation of Schiff base derivatives with antimicrobial properties (Bektaş et al., 2007).

  • Innovative Materials and Mesophases It has been involved in the development of a new family of highly functionalized molecules for organogels and mesomorphic materials. These materials, with a central 4-methyl-3,5-diacylaminobenzene platform and phenanthroline fragment, show potential in the creation of new classes of gelating reagents and mesomorphic materials (Ziessel et al., 2004).

  • Lewis Acid-Catalyzed Formal Cycloadditions The compound has been used in Lewis acid-catalyzed formal [3+2] cycloadditions, specifically in the synthesis of 2-oxazoline-4-carboxylates. This process is essential for creating specific molecular structures with high cis-selectivity, which are valuable in various chemical synthesis applications (Suga, Shi, & Ibata, 1993).

  • Fluorescence Sensing of pH A study demonstrates the use of a Schiff-base molecule, synthesized by a reaction involving 4-methyl-2,6-diformylphenol and 6-aminoquinoline, which acts as a ratiometric fluorescent chemosensor for pH. The presence of 4-methoxybenzaldehyde in this synthesis highlights its role in creating sensitive probes for detecting pH changes in various environments (Halder, Hazra, & Roy, 2018).

Mechanism of Action

The mechanism of action for 4-Methoxy-5-methylpicolinaldehyde is not definitively established . Based on its structural relationship with other similar drugs for which the pharmacology is known, it is likely that this compound has multiple mechanisms of action .

Safety and Hazards

4-Methoxy-5-methylpicolinaldehyde should be handled with care. It is recommended to keep the container tightly closed, protect it from moisture, and store it in a cool place . It is also advised to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-methoxy-5-methylpyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-6-4-9-7(5-10)3-8(6)11-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSGGHQIHYPBGDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(N=C1)C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30727990
Record name 4-Methoxy-5-methylpyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30727990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

959617-10-8
Record name 4-Methoxy-5-methylpyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30727990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 0.13 g of (4-methoxy-5-methylpyridin-2-yl)methanol in 2 mL of dichloromethane, 0.14 g of manganese dioxide was added. The mixture was stirred for 6 hours while dividedly further adding 0.36 g of manganese dioxide at room temperature. The insoluble substance was filtered off, the solvent was distilled off under reduced pressure, and the resultant residue was purified by flash column chromatography using gradient elution of hexane:ethyl acetate=9:1 to 4:1 to obtain 77 mg of 4-methoxy-5-methylpyridine-2-carbaldehyde as a white solid.
Quantity
0.13 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0.14 g
Type
catalyst
Reaction Step One
Quantity
0.36 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
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reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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